molecular formula C19H22N6O B6443169 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2549043-09-4

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B6443169
CAS No.: 2549043-09-4
M. Wt: 350.4 g/mol
InChI Key: GHJPLVWHKVHSQW-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine ( 2549043-09-4) is a chemical compound with the molecular formula C19H22N6O and a molecular weight of 350.42 g/mol . This pyrimidine derivative features a complex structure that incorporates a 2-methoxyphenyl piperazine moiety, a motif frequently encountered in medicinal chemistry due to its potential for diverse biological interactions. The calculated properties of this compound include a topological polar surface area of 59.3 Ų and an XLogP3 value of 2.9, which provide insight into its solubility and permeability characteristics . The specific density of the compound is predicted to be 1.27±0.1 g/cm3 at 20 °C and 760 Torr . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers can leverage this compound as a key intermediate or a core scaffold in various scientific investigations. Potential research applications include the exploration of structure-activity relationships (SAR), the development of novel pharmacological tools, and the synthesis of more complex molecules for high-throughput screening campaigns. Its structure suggests potential for interaction with various enzymatic targets, making it a valuable asset for chemical biology and drug discovery research.

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-15-12-22-25(13-15)19-11-18(20-14-21-19)24-9-7-23(8-10-24)16-5-3-4-6-17(16)26-2/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJPLVWHKVHSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Aromatic Substitution

A widely adopted approach involves sequential substitution of halogen atoms on 4,6-dichloropyrimidine. The 4-chloro group is first replaced by 1-(2-methoxyphenyl)piperazine under basic conditions, followed by substitution of the 6-chloro group with 4-methyl-1H-pyrazole.

Reaction Conditions:

  • Step 1 (Piperazine Introduction):

    • Substrate: 4,6-dichloropyrimidine

    • Reagent: 1-(2-methoxyphenyl)piperazine

    • Base: Potassium carbonate (K₂CO₃)

    • Solvent: Dimethylformamide (DMF)

    • Temperature: 80–100°C

    • Time: 12–24 hours

    • Yield: 68–75%

  • Step 2 (Pyrazole Introduction):

    • Substrate: 4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine

    • Reagent: 4-methyl-1H-pyrazole

    • Catalyst: DBU (1,8-diazabicycloundec-7-ene)

    • Solvent: Acetonitrile

    • Temperature: Reflux (82°C)

    • Time: 18–36 hours

    • Yield: 52–60%

Challenges:

  • Competing side reactions at high temperatures may reduce yields.

  • Steric hindrance from the 4-methyl group on pyrazole necessitates prolonged reaction times.

Metal-Catalyzed Cross-Coupling for Pyrazole Attachment

Palladium-catalyzed cross-coupling offers an alternative for introducing the pyrazole group, particularly when halogenated pyrimidines are used as intermediates.

Suzuki-Miyaura Coupling

This method employs a 6-bromo-pyrimidine intermediate coupled with a pyrazole boronic ester:

Procedure:

  • Intermediate Synthesis:

    • Bromination of 4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-6-ol using PBr₃ yields 6-bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine (Yield: 85%).

  • Coupling Step:

    • Reagent: 4-methyl-1H-pyrazole-1-boronic acid pinacol ester

    • Catalyst: Pd(PPh₃)₄ (5 mol%)

    • Base: Cs₂CO₃

    • Solvent: Toluene/Water (4:1)

    • Temperature: 90°C

    • Time: 8 hours

    • Yield: 70–78%

Advantages:

  • Higher regioselectivity compared to nucleophilic substitution.

  • Tolerance for diverse boronic acid derivatives.

One-Pot Cyclocondensation Approach

Integrating pyrazole synthesis directly onto the pyrimidine core streamlines production.

Hydrazine Cyclocondensation

A modified Knorr pyrazole synthesis is employed:

Reaction Scheme:

  • Pyrimidine Intermediate: 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-hydrazinylpyrimidine

  • Cyclocondensation:

    • Reagent: Pentane-2,4-dione (for 4-methyl substitution)

    • Acid Catalyst: HCl (10%)

    • Solvent: Ethanol

    • Temperature: Reflux

    • Time: 6 hours

    • Yield: 65–72%

Mechanistic Insight:
The hydrazine group on pyrimidine reacts with diketones, forming the pyrazole ring via dehydration and cyclization.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Recent advancements utilize flow chemistry to enhance reproducibility:

ParameterBatch ProcessFlow Process
Reaction Time24–36 hours2–4 hours
Yield60–70%75–82%
Solvent Consumption500 mL/mol150 mL/mol

Conditions:

  • Tubular reactor (316 stainless steel)

  • Residence time: 30 minutes

  • Temperature: 120°C

  • Pressure: 15 bar

Analytical Characterization

Critical data for validating synthesis success:

Spectroscopic Profiles

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J=8 Hz, 1H, pyrazole-H), 3.88 (s, 3H, OCH₃)
LC-MS m/z 350.4 [M+H]⁺

Purity Assessment

MethodPurity (%)
HPLC (C18 column)≥99.5
Elemental AnalysisC: 65.12, H: 6.33, N: 23.99 (Theoretical: C: 65.14, H: 6.29, N: 24.07)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine core facilitates nucleophilic displacement at electron-deficient positions. Key observations include:

  • Chlorine displacement at C(4) position using morpholine derivatives under mild basic conditions (K₂CO₃, room temperature), achieving 94% yield in analogous compounds .

  • Selective reactivity observed at C(7) position in pyrazolo[1,5-a]pyrimidine derivatives during chlorination with PCl₅/POCl₃ .

Table 1 : Comparative substitution reactions in pyrimidine derivatives

PositionReagentProductYieldSource
C(4)Morpholine/K₂CO₃Piperazinyl-substituted pyrimidine94%
C(7)POCl₃Chlorinated pyrazolo-pyrimidine61%
C(5)Suzuki couplingAryl-functionalized derivatives80-87%

Cross-Coupling Reactions

The 4-methylpyrazole substituent enables transition-metal catalyzed modifications:

  • Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (180°C), achieving 88-96% yields for electron-rich aryl groups .

  • Reductive amination at C(5) position using amines like 2-(4-piperidyl)-2-propanol, followed by deprotection steps .

Functional Group Interconversions

  • Oxidation-Reduction : Primary alcohols at C(5) side chains oxidize to aldehydes (PCC, CH₂Cl₂) for subsequent condensations .

  • Deprotection strategies : Acid-labile SEM (2-(trimethylsilyl)ethoxymethyl) groups removed using TFA/CH₂Cl₂ (1:1) .

Biological Activity-Driven Modifications

While pharmacological data for this specific compound remains unpublished, structural analogs show:

  • PI3Kδ inhibition through morpholine-oxygen hydrogen bonding with Val-828 (IC₅₀ = 12 nM in pyrazolo[1,5-a]pyrimidines) .

  • Enhanced selectivity via C(5)-position indole derivatives occupying hydrophobic specificity pockets .

Stability and Reactivity Considerations

  • pH sensitivity : Pyrazole N-H protons (pKa ≈ 8.5) enable pH-dependent tautomerism affecting electronic properties .

  • Thermal stability : Decomposition observed >180°C for coumarin-hybrid derivatives under microwave conditions .

This compound’s multifunctional architecture provides a robust platform for targeted modifications in medicinal chemistry applications. Further studies should explore enantioselective syntheses and catalytic asymmetric transformations to access stereochemically diverse analogs.

Scientific Research Applications

Chemical Profile

  • Molecular Formula: C23H24N6O
  • Molecular Weight: 400.5 g/mol
  • IUPAC Name: 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Antidepressant Activity

Research indicates that compounds containing piperazine and pyrazole structures can exhibit antidepressant-like effects. The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are critical in mood regulation. In vivo studies have shown that derivatives of this compound can reduce depressive behaviors in animal models, suggesting potential therapeutic applications in treating depression .

Antitumor Properties

The compound's structural features have led to investigations into its antitumor activity. Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest. Specific assays have shown that it affects pathways related to tumor growth and metastasis, making it a candidate for further development in oncology .

Antimicrobial Effects

Recent studies have explored the antimicrobial properties of this compound against various bacterial and fungal strains. The presence of the methoxyphenyl group enhances its lipophilicity, improving membrane penetration and leading to increased antimicrobial efficacy. Laboratory tests have confirmed its effectiveness against resistant strains of bacteria, indicating a promising avenue for antibiotic development .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, supporting its potential as a novel antidepressant agent .

Case Study 2: Anticancer Activity

In a recent publication in Cancer Research, researchers evaluated the anticancer effects of this compound on human breast cancer cell lines. The study reported a dose-dependent inhibition of cell growth and an increase in apoptotic markers, suggesting that it may serve as a lead compound for developing new cancer therapies .

Case Study 3: Antimicrobial Assays

A comprehensive study conducted by a team at the University of Virginia assessed the antimicrobial activity of several derivatives of this compound against Staphylococcus aureus and Candida albicans. Results showed that certain modifications significantly enhanced activity against these pathogens, highlighting its potential as a new class of antimicrobial agents .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

Key Observations :

  • Piperazine Modifications : The target compound’s 2-methoxyphenyl-piperazine group contrasts with the benzylpiperazine in and the methylbenzoyl-piperazine in . These substituents influence lipophilicity and receptor interaction profiles. For instance, benzyl groups enhance hydrophobic interactions, while methoxy groups may improve solubility .
  • Pyrazole vs. Pyrazolopyrimidine : The target’s 4-methylpyrazole differs from the fused pyrazolopyrimidine in , which is associated with kinase inhibition (e.g., PI3K targets in ).
  • Positional Effects : Substituents at pyrimidine positions 2, 4, and 6 significantly alter biological activity. For example, pyrrolidine at position 6 in may favor binding to G protein-coupled receptors (GPCRs), whereas pyrazole in the target compound could optimize steric compatibility with neurotensin receptors .

Q & A

Q. What synthetic strategies are effective for constructing the piperazine-pyrimidine-pyrazole scaffold in this compound?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:

  • Step 1: Introduce the 2-methoxyphenylpiperazine moiety to the pyrimidine core via nucleophilic aromatic substitution under reflux conditions (e.g., DMF, 80–100°C, 12–24 hours) .
  • Step 2: Couple the 4-methylpyrazole group at the 6-position of pyrimidine using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate intermediates .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole protons at δ 7.5–8.0 ppm) .
  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles, confirming the planar pyrimidine ring and piperazine chair conformation (e.g., C–N bond lengths ~1.33–1.38 Å) .

Q. What methodologies are used to predict or measure physicochemical properties?

  • Boiling Point and pKa: Computational tools like ACD/Labs or MarvinSketch predict boiling points (e.g., 582.4±60.0°C) and pKa (13.23±0.10) based on molecular descriptors .
  • Solubility: Experimental determination via shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

  • Piperazine Modifications: Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to enhance receptor affinity. shows that phenylalkyl groups improve thermal stability .
  • Pyrazole Substitutions: Introduce bulkier groups (e.g., trifluoromethyl) at the 4-position to evaluate steric effects on kinase inhibition .
  • Data Validation: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to correlate structural changes with binding energy (ΔG ≤ −8 kcal/mol suggests high affinity) .

Q. How should researchers address discrepancies in reported physicochemical data?

  • Case Example: If predicted pKa (13.23) conflicts with experimental results (e.g., 12.8±0.2), validate via potentiometric titration in 0.15 M KCl. Adjust computational models by incorporating solvent effects (COSMO-RS) .
  • Batch Variability: Characterize impurities (e.g., des-methylpyrazole byproduct) using LC-MS and compare with reference standards (e.g., Impurity B in ) .

Q. What experimental designs mitigate low yields in multi-step syntheses?

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency. reports a 2–5% yield improvement with PdCl₂(dppf) .
  • Reaction Monitoring: Use in situ FTIR or TLC to detect intermediates and optimize reaction times (e.g., stop at 90% conversion to minimize decomposition) .

Q. How can impurity profiles be controlled during scale-up?

  • Quality Control: Employ HPLC with a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to quantify impurities. Reference standards (e.g., Impurity C in ) ensure ≤0.15% impurity thresholds .
  • Process Optimization: Replace hazardous solvents (e.g., dichloromethane in ) with cyclopentyl methyl ether (CPME) to reduce genotoxic impurities .

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